{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid
CAS No.: 851468-02-5
Cat. No.: VC3995561
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851468-02-5 |
|---|---|
| Molecular Formula | C12H12N2O2S |
| Molecular Weight | 248.3 g/mol |
| IUPAC Name | 2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetic acid |
| Standard InChI | InChI=1S/C12H12N2O2S/c1-9-4-2-3-5-10(9)14-7-6-13-12(14)17-8-11(15)16/h2-7H,8H2,1H3,(H,15,16) |
| Standard InChI Key | LTJFBTXRNIOGNJ-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C=CN=C2SCC(=O)O |
| Canonical SMILES | CC1=CC=CC=C1N2C=CN=C2SCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the systematic IUPAC name 2-[[1-(2-methylphenyl)-1H-imidazol-2-yl]sulfanyl]acetic acid and the molecular formula C₁₂H₁₂N₂O₂S . Its molecular weight is 248.3 g/mol, with a monoisotopic mass of 248.061949 Da . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 851468-02-5 | |
| SMILES | CC1=CC=CC=C1N2C=CN=C2SCC(=O)O | |
| InChI Key | LTJFBTXRNIOGNJ-UHFFFAOYSA-N | |
| Melting Point | Not reported | - |
The structure comprises a 1-(2-methylphenyl)imidazole core linked via a sulfur atom to an acetic acid group. The ortho-methyl substitution on the phenyl ring introduces steric effects that may influence reactivity and intermolecular interactions .
Synthesis and Reactivity
Derivative Formation
The carboxylic acid group enables further functionalization:
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Amide formation: Reacting with amines using coupling agents like DCC .
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Esterification: Producing methyl/ethyl esters for enhanced lipophilicity .
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Metal complexes: Coordinating with transition metals via sulfur and nitrogen atoms .
Biological Activity and Applications
Enzyme Inhibition
Benzimidazole analogs demonstrate:
Molecular docking studies suggest the acetic acid group forms hydrogen bonds with catalytic residues, while the aromatic system engages in π-π stacking .
Future Research Directions
Synthetic Optimization
Biological Screening
Priority areas include:
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Anticancer assays: Test against MCF-7, HepG2, and A549 cell lines.
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Antiviral studies: Evaluate inhibition of SARS-CoV-2 main protease.
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Neuropharmacology: Assess GABA receptor modulation potential.
Computational Studies
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